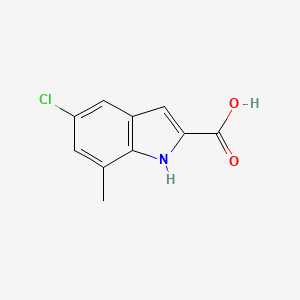![molecular formula C16H16N4O3S B2356204 Methyl-2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoat CAS No. 852376-89-7](/img/structure/B2356204.png)
Methyl-2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound belonging to the triazole-pyridazine class This compound features a triazole ring fused to a pyridazine ring, with a methoxyphenyl group and a thioether linkage
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new triazole-pyridazine derivatives with potential biological activity.
Biology: Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has been studied for its biological activity, including its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research has explored its use in the treatment of various diseases, such as neurodegenerative disorders, ischemic stroke, and traumatic brain injury due to its neuroprotective and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties for industrial applications.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function of these targets and leading to its pharmacological effects.
Biochemical Pathways
These could include pathways involved in inflammation, oxidative stress, viral replication, and cell proliferation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its bioavailability.
Result of Action
Given the pharmacological activities associated with similar compounds, the compound may have effects such as inhibition of inflammation, reduction of oxidative stress, inhibition of viral replication, and inhibition of cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of hydrazine with appropriate diketones or β-diketones to form the triazole ring.
Cyclization Reactions: Cyclization of the intermediate compounds to form the pyridazine ring.
Substitution Reactions: Introduction of the methoxyphenyl group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thioether group to a sulfoxide or sulfone.
Reduction: Reduction reactions can reduce the triazole ring or other functional groups present in the molecule.
Substitution Reactions: Nucleophilic substitution reactions can replace the methoxyphenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Derivatives with different substituents replacing the methoxyphenyl group.
Vergleich Mit ähnlichen Verbindungen
6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate: This compound is structurally similar but lacks the thioether linkage.
6-(3-methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine: Another triazole-pyridazine derivative with a different substituent on the pyridazine ring.
Uniqueness: Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is unique due to its specific combination of the triazole-pyridazine core, methoxyphenyl group, and thioether linkage, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10(16(21)23-3)24-14-9-8-13-17-18-15(20(13)19-14)11-4-6-12(22-2)7-5-11/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTKNJBBFBNXOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)


![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)
![N-[4-(trifluoromethyl)phenyl]-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2356126.png)
![1-{[(1-methyl-1h-imidazol-2-yl)methyl]sulfanyl}butan-2-amine](/img/structure/B2356127.png)

![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2356130.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2356134.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2356138.png)

![9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356142.png)
